molecular formula C9H13BrClNO B14805485 3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride

Cat. No.: B14805485
M. Wt: 266.56 g/mol
InChI Key: NTHODELWIPTHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride typically involves multiple steps, including diazotization, reduction, purification, and salification. The process begins with the diazotization of an arylamine, followed by reduction using agents such as zinc powder and concentrated hydrochloric acid. The product is then purified and converted into its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of acetone in the salification step helps improve the purity of the product, ensuring high-quality output suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amino alcohols, and other functionalized organic compounds .

Scientific Research Applications

(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for understanding its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHODELWIPTHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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